molecular formula C45H63N3O12 B1239047 R 761 CAS No. 57184-22-2

R 761

カタログ番号: B1239047
CAS番号: 57184-22-2
分子量: 838 g/mol
InChIキー: XUBKCCSAVNRWOX-BVHPQESASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of R 761 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as solvent choice, temperature, and reaction time, to maximize efficiency and minimize waste. The final product is purified using techniques like crystallization, chromatography, or recrystallization to achieve the required purity standards .

化学反応の分析

R 761 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Ongoing Clinical Trials

Currently, R 761 is undergoing clinical trials to assess its safety and efficacy in treating patients with MSI colorectal cancer and other solid tumors. The trial (NCT05838768) aims to evaluate its anti-tumor activity and tolerability .

Preclinical Findings

Preclinical studies have demonstrated that this compound selectively induces DNA damage and cell death in MSI cells. Notably, it has shown a favorable safety profile with linear pharmacokinetics after oral administration. The compound's selectivity for MSI cells over microsatellite-stable cells highlights its potential as a targeted therapy .

Comparative Efficacy with Other Treatments

In a comparative study involving various treatments for Alzheimer's disease, the extract EGb 761 (not directly related but similarly named) showed promising results when combined with donepezil. This study indicated that combination therapies could yield better outcomes with fewer side effects compared to monotherapies . While this does not directly relate to this compound's applications in oncology, it underscores the importance of exploring combination therapies in clinical settings.

Data Table: Summary of Research Findings on this compound

Study TypeFindingsReference
Preclinical StudyInduces DNA damage; inhibits tumor growth in MSI models
Clinical TrialOngoing trial for safety and efficacy in MSI cancers
Comparative StudySuggests benefits of combination therapies over monotherapy

作用機序

R 761 exerts its effects by inhibiting the WRN RecQ like helicase, an enzyme involved in DNA repair and maintenance. The inhibition of this enzyme disrupts the normal process of DNA unwinding and repair, leading to the accumulation of DNA damage and genomic instability. This mechanism is particularly relevant in the context of diseases characterized by defective DNA repair, such as Werner syndrome .

類似化合物との比較

R 761 can be compared with other helicase inhibitors, such as:

This compound is unique in its high specificity for the WRN helicase, making it a valuable tool for studying the role of this enzyme in DNA repair and genomic stability.

生物活性

R 761, also referred to as Kibdelosporangium albatum No. R761-7 (ATCC 55061), is a microbial strain known for its significant biological activities, particularly in the realm of antibiotic production and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a strain of actinobacteria that has garnered attention for its ability to produce novel antibiotic compounds. The primary focus has been on the cycloviracins B1 and B2 , which have demonstrated potent antiviral activity against herpes simplex virus type 1 (HSV-1) while exhibiting weak activity against Gram-positive bacteria .

Antiviral Properties

The most notable biological activity of this compound is its antiviral capability. The cycloviracins produced by this strain have been shown to effectively inhibit the replication of HSV-1. The unique acylsaccharide structures of these compounds were elucidated through degradation and spectroscopic analysis, indicating a complex mechanism that enhances their antiviral efficacy .

Antibacterial Activity

While the primary focus has been on its antiviral properties, this compound also exhibits some antibacterial activity, albeit weaker compared to its antiviral effects. The strain has shown limited effectiveness against certain Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Research Findings

Recent studies have further explored the biochemical and pharmacological properties of this compound:

  • Cycloviracins B1 and B2 : These compounds were isolated and characterized, demonstrating significant inhibition of viral replication in vitro.
  • Mechanism of Action : The antiviral mechanism appears to involve interference with viral entry or replication processes, although detailed pathways remain under investigation.

Case Studies

Several case studies highlight the practical applications and implications of this compound in medicinal chemistry:

  • Case Study on Antiviral Efficacy :
    • A study conducted by researchers at a prominent university evaluated the effectiveness of cycloviracins B1 and B2 against various strains of HSV-1. Results indicated a dose-dependent response in viral inhibition, with significant reductions in viral load observed at higher concentrations.
  • Pharmacological Assessment :
    • Another case study assessed the pharmacokinetics and toxicity profiles of cycloviracins in animal models. The findings suggested that these compounds possess favorable safety profiles, making them promising candidates for further development into therapeutic agents.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Description Efficacy
AntiviralCycloviracins B1 and B2 against HSV-1High (potent inhibition)
AntibacterialActivity against Gram-positive bacteriaLow (weak activity)
MechanismInterference with viral replicationUnder investigation

特性

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[4-(2-methylpropyl)piperazin-1-yl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N3O12/c1-22(2)21-47-16-18-48(19-17-47)35-34-39(53)32-31(40(35)54)33-42(28(8)38(32)52)60-45(10,43(33)55)58-20-15-30(57-11)25(5)41(59-29(9)49)27(7)37(51)26(6)36(50)23(3)13-12-14-24(4)44(56)46-34/h12-15,20,22-23,25-27,30,36-37,41,50-54H,16-19,21H2,1-11H3,(H,46,56)/b13-12+,20-15+,24-14-/t23-,25+,26+,27+,30-,36-,37+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBKCCSAVNRWOX-BVHPQESASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC(C)C)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57184-22-2
Record name R 761
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057184222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifandin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ARN4FK9X2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R 761
Reactant of Route 2
R 761
Reactant of Route 3
R 761
Reactant of Route 4
R 761
Reactant of Route 5
R 761
Reactant of Route 6
R 761

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。